2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride
Overview
Description
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H18ClN3 It is a hydrochloride salt form of a cyclopropanamine derivative, characterized by the presence of a pyrazole ring substituted with an isobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by cyclization.
Substitution with Isobutyl Group: The pyrazole ring is then alkylated with an isobutyl halide under basic conditions to introduce the isobutyl group.
Cyclopropanation: The substituted pyrazole is subjected to cyclopropanation using a suitable cyclopropanating agent such as diazomethane or a Simmons-Smith reagent.
Amination: The cyclopropane derivative is then aminated using ammonia or an amine source to introduce the amine group.
Formation of Hydrochloride Salt: Finally, the amine derivative is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of continuous flow reactors, and scale-up techniques to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, to form corresponding oxides or nitroso derivatives.
Reduction: Reduction reactions can be performed on the pyrazole ring or the cyclopropane ring to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives such as nitroso compounds.
Reduction: Reduced derivatives with altered ring structures.
Substitution: Substituted amine derivatives with various functional groups.
Scientific Research Applications
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(2-methylpropyl)cyclopropan-1-amine hydrochloride: A similar compound with a different stereochemistry and lacking the pyrazole ring.
2-[1-(2-methylpropyl)-1H-pyrazol-4-yl]cyclopropan-1-amine dihydrochloride: A compound with a similar structure but different substitution pattern on the pyrazole ring.
Uniqueness
2-[1-(2-methylpropyl)-1H-pyrazol-5-yl]cyclopropan-1-amine hydrochloride is unique due to its specific substitution pattern and the presence of both a pyrazole ring and a cyclopropane ring. This combination imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
2-[2-(2-methylpropyl)pyrazol-3-yl]cyclopropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3.ClH/c1-7(2)6-13-10(3-4-12-13)8-5-9(8)11;/h3-4,7-9H,5-6,11H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCOHZKKCZZNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CC=N1)C2CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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